3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one

Descripción

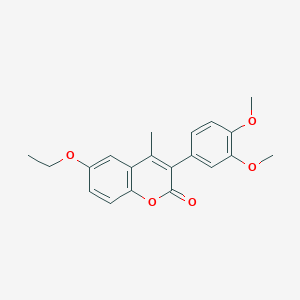

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one (CAS RN 720674-30-6) is a synthetic coumarin derivative with the molecular formula C₂₀H₂₀O₅ and a molecular weight of 340.375 g/mol . Its structure features a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group at position 3, an ethoxy group at position 6, and a methyl group at position 2.

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-5-24-14-7-9-16-15(11-14)12(2)19(20(21)25-16)13-6-8-17(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSWWWYWXZINGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochromen-2-one derivatives.

Substitution: Formation of various substituted chromen-2-one derivatives.

Aplicaciones Científicas De Investigación

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in the proliferation of cancer cells, thereby exhibiting anticancer activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromenone/Coumarin Family

The compound shares structural motifs with several bioactive chromenones and coumarins, differing primarily in substituent groups. Key comparisons include:

Key Differences in Functional Groups and Activity

- Methoxy vs. Hydroxy Groups : The target compound’s 3,4-dimethoxyphenyl group contrasts with hydroxylated analogs (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxy-4H-chromen-4-one ). Methoxy groups reduce polarity and may improve membrane permeability but diminish antioxidant capacity compared to hydroxylated derivatives .

- Ethoxy vs. Trifluoromethyl Substituents: The 6-ethoxy group in the target compound differs from trifluoromethyl-substituted chromenones (e.g., ). Trifluoromethyl groups are known to enhance metabolic stability and binding affinity in enzyme inhibitors .

- Core Modifications: Curcumin analogs () replace the chromenone core with cyclopentanone or cyclohexanone rings, enabling distinct biological profiles (e.g., ACE inhibition in 3d vs. HIV-1 protease inhibition in 2e) .

Actividad Biológica

3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound has been studied primarily for its potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one features a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group, an ethoxy group, and a methyl group. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Studies have indicated that 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data suggests that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Key Findings:

- MCF-7 Cells: IC50 = 25 µM

- A549 Cells: IC50 = 30 µM

These findings highlight its potential as an anticancer agent .

The mechanism by which 3-(3,4-Dimethoxyphenyl)-6-ethoxy-4-methylchromen-2-one exerts its biological effects is thought to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation: It could interact with cellular receptors that regulate apoptosis and cell cycle progression.

Further studies are required to elucidate the precise molecular targets .

Case Studies

- Antimicrobial Efficacy: A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains showed promising results, suggesting its potential use in treating infections caused by resistant pathogens.

- Cancer Cell Line Studies: A series of experiments using various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with accompanying morphological changes indicative of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.